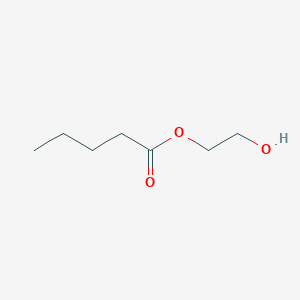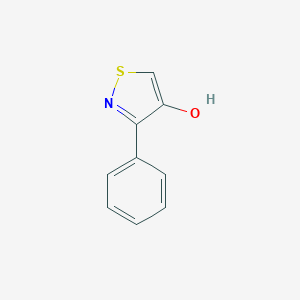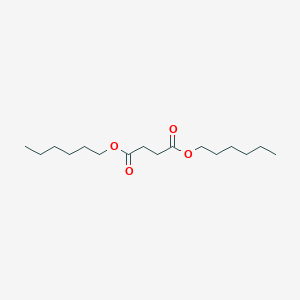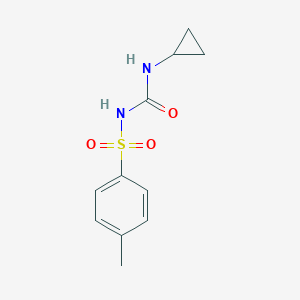
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that can be categorized within the family of sulfonylureas. These compounds are known for their various applications, including their role as inhibitors in certain biological processes. The specific structure of this compound, featuring a cyclopropyl group and a 4-methylphenylsulfonyl moiety attached to a urea backbone, suggests potential for unique interactions and activities within biological systems.
Synthesis Analysis
The synthesis of ureas, such as 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be achieved through methods like the Lossen rearrangement. The paper titled "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" describes a single-pot synthesis of ureas from carboxylic acids. This method involves the intermediate formation of hydroxamic acids, which then undergo rearrangement to isocyanates, and finally react with amines to yield the desired urea. The process is noted for its good yields and lack of racemization under mild conditions. Although the paper does not directly discuss the synthesis of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, they do provide insights into the structural aspects of related sulfonylureas. For instance, the paper "Structures du cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea et de l'hydrogénonitrate du cyclohexyl-1 [(cyclooctylamino-4 pyridyl-3)sulfonyl]-3 urea" details the crystal structures of similar compounds. These structures exhibit intramolecular hydrogen bonding and geometrical parameters that suggest proton transfer within the molecule. Such information can be extrapolated to hypothesize about the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, which may also feature intramolecular hydrogen bonds and specific conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of sulfonylureas, including 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be inferred from the synthesis methods and the known reactivity of similar compounds. The Lossen rearrangement described in indicates that sulfonylureas can be formed through reactions involving isocyanates and amines. The presence of the sulfonyl group and the urea moiety in the molecule suggests that it could participate in further chemical reactions, such as with nucleophiles, due to the electrophilic nature of the sulfonyl group and the potential for hydrogen bonding through the urea.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can be predicted based on the properties of structurally related compounds. The crystallographic data provided in for similar sulfonylureas indicate that these compounds can exhibit solid-state properties such as specific crystal systems, hydrogen bonding patterns, and molecular conformations. These properties are crucial for understanding the compound's behavior in different environments, its solubility, and its potential interactions with biological targets. The lipophilicity and polarity of the compound can also be estimated based on the nature of the substituents attached to the urea core, which in turn can influence its pharmacokinetic properties and metabolic stability.
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPGUMLOXGEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907086 |
Source


|
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea | |
CAS RN |
1021-39-2 |
Source


|
| Record name | NSC41175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

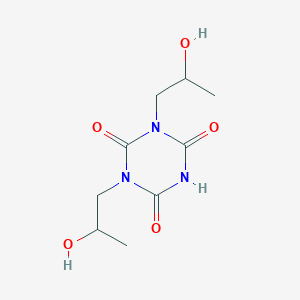



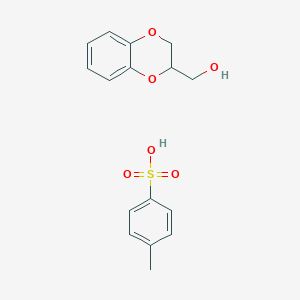
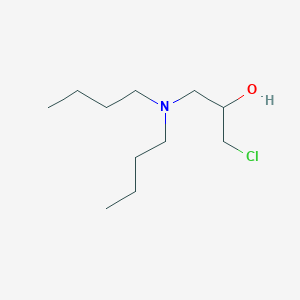
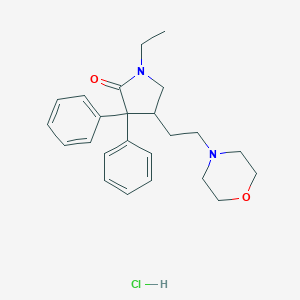
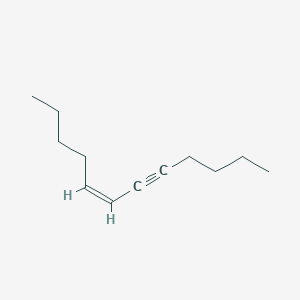
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
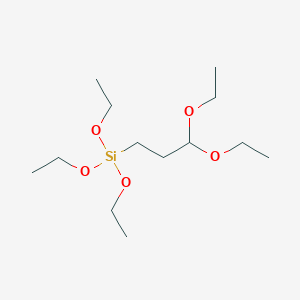
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
